Dichlorochromium

Descripción general

Descripción

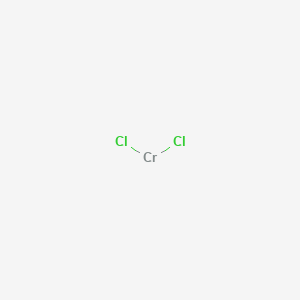

Dichlorochromium, also known as chromous chloride, is an inorganic compound with the chemical formula CrCl₂. It appears as a white crystalline solid when pure, but commercial samples can be grey or green due to impurities. This compound is hygroscopic and dissolves in water to form bright blue solutions of the tetrahydrate Cr(H₂O)₄Cl₂ . This compound is primarily used in laboratory settings for the synthesis of other chromium complexes .

Métodos De Preparación

Dichlorochromium can be synthesized through several methods:

-

Reduction of Chromium(III) Chloride: : One common method involves reducing chromium(III) chloride with hydrogen gas at 500°C: [ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ] Alternatively, electrolysis can be used for this reduction .

-

Laboratory Scale Reduction: : On a smaller scale, chromium(III) chloride can be reduced using lithium aluminium hydride (LiAlH₄) or zinc: [ 4 \text{CrCl}_3 + \text{LiAlH}_4 \rightarrow 4 \text{CrCl}_2 + \text{LiCl} + \text{AlCl}_3 + 2 \text{H}_2 ] [ 2 \text{CrCl}_3 + \text{Zn} \rightarrow 2 \text{CrCl}_2 + \text{ZnCl}_2 ] Another method involves treating a solution of chromium(II) acetate with hydrogen chloride .

Análisis De Reacciones Químicas

Dichlorochromium undergoes various types of chemical reactions:

-

Reduction Reactions: : this compound is a strong reducing agent. For example, it can reduce enediones to the corresponding dihydro-compounds .

-

Oxidation Reactions: : In the presence of oxidizing agents, chromium(II) chloride can be oxidized to chromium(III) chloride .

-

Substitution Reactions: : this compound can participate in substitution reactions, where ligands in the coordination sphere of chromium are replaced by other ligands .

Aplicaciones Científicas De Investigación

Catalytic Applications

Dichlorochromium complexes are known for their catalytic properties, particularly in organic synthesis. They serve as effective catalysts in several reactions due to their ability to facilitate electron transfer and stabilize reaction intermediates.

- Oxidation Reactions : this compound complexes can be used to oxidize alcohols to carbonyl compounds. This reaction is crucial in the synthesis of various pharmaceuticals and fine chemicals.

- Aldol Reactions : These complexes can catalyze aldol condensation reactions, which are essential for forming carbon-carbon bonds in organic compounds.

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Oxidation | Alcohols | Carbonyl Compounds | |

| Aldol Condensation | Aldehydes and Ketones | β-Hydroxy Carbonyls | |

| Electrophilic Addition | Alkenes | Alcohols |

Synthesis of Coordination Complexes

This compound acts as a precursor for the synthesis of various coordination complexes. The ability to form stable complexes with different ligands enhances the versatility of this compound in synthetic chemistry.

- Ligand Exchange Reactions : The this compound complex can undergo ligand exchange reactions, allowing for the creation of new materials with tailored properties.

- Material Science : These complexes have potential applications in developing new materials, such as conductive polymers and catalysts for industrial processes.

Therapeutic Applications

Emerging research indicates that this compound complexes may have potential therapeutic applications, particularly in cancer treatment.

- Antitumor Activity : Some studies suggest that this compound complexes exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Metal-Based Drug Development : The unique properties of chromium complexes make them candidates for developing new metal-based drugs that can target specific biological pathways.

Table 2: Therapeutic Potential of this compound

| Study Focus | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| Cytotoxicity | Breast Cancer | Induction of Apoptosis | |

| Reactive Oxygen Species | Various Cancer Cell Lines | Increased ROS Production |

Environmental Applications

This compound complexes are also being explored for their environmental applications, particularly in remediation processes.

- Heavy Metal Removal : These compounds can aid in the removal of heavy metals from contaminated water sources through complexation and precipitation methods.

- Catalysis in Environmental Chemistry : Their catalytic properties can be harnessed to degrade environmental pollutants, making them valuable in green chemistry initiatives.

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing bis(ethylenediamine)this compound(III) and characterizing its properties using spectroscopic methods. The findings revealed significant insights into its stability and reactivity patterns, paving the way for further applications in catalysis and material science.

- Antitumor Studies : Research conducted on the cytotoxic effects of this compound against various cancer cell lines demonstrated promising results, indicating potential pathways for drug development targeting specific cancer types.

- Environmental Remediation : A project investigating the use of this compound complexes for heavy metal removal from industrial wastewater highlighted their effectiveness and efficiency, showcasing their potential as a sustainable solution for environmental challenges.

Mecanismo De Acción

The mechanism of action of chromium(II) chloride involves its role as a reducing agent. It donates electrons to other compounds, thereby reducing them. This property is utilized in various organic and inorganic reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds being reduced .

Comparación Con Compuestos Similares

Dichlorochromium can be compared with other chromium halides such as chromium(III) chloride, chromium(II) fluoride, chromium(II) bromide, and chromium(II) iodide .

Chromium(III) Chloride (CrCl₃): Unlike chromium(II) chloride, chromium(III) chloride is more stable and less reactive.

Chromium(II) Fluoride (CrF₂): This compound is similar to chromium(II) chloride but has different solubility and reactivity properties.

Chromium(II) Bromide (CrBr₂): and Chromium(II) Iodide (CrI₂) : These compounds are also similar to chromium(II) chloride but differ in their physical properties and reactivity due to the different halide ions.

This compound is unique due to its strong reducing properties and its ability to form bright blue solutions when dissolved in water .

Actividad Biológica

Dichlorochromium refers to a series of chromium(III) complexes, particularly those with dichloride ligands. The biological activity of these compounds has garnered interest due to their potential applications in medicine, particularly in antimicrobial and anticancer therapies. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound complexes.

Overview of this compound Complexes

This compound complexes are typically synthesized by coordinating chromium ions with various ligands. The most studied form is this compound(III) chloride, which exhibits unique chemical behavior due to its ability to form stable complexes with biological molecules.

Antimicrobial Activity

This compound complexes have demonstrated significant antimicrobial properties against various pathogens. Research indicates that these complexes can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound Complexes

| Pathogen | Type | Activity |

|---|---|---|

| Escherichia coli | Gram-negative | Inhibited |

| Staphylococcus aureus | Gram-positive | Inhibited |

| Bacillus subtilis | Gram-positive | Inhibited |

| Candida albicans | Fungal | Inhibited |

The mechanism of action for the antimicrobial activity is primarily attributed to the chelation theory, where the metal ion's polarity is reduced, enhancing its ability to penetrate microbial cell membranes . The increased lipophilicity allows for better interaction with microbial cellular components, leading to growth inhibition.

Anticancer Properties

This compound complexes have also been investigated for their anticancer potential. Studies have shown that certain this compound(III) complexes can bind to DNA and induce cleavage, which is crucial in cancer therapy as it can lead to apoptosis in cancer cells.

Case Study: DNA Binding and Cleavage

A study on a specific this compound(III) complex with 2,3-dicyanodipyridoquinoxaline ligand demonstrated its ability to intercalate into DNA. This binding was characterized using UV-visible spectroscopy and viscosity measurements. The results indicated that the complex not only binds but also promotes the cleavage of plasmid DNA in the presence of peroxide, which suggests a potential mechanism for inducing cancer cell death .

Antioxidant Activity

In addition to antimicrobial and anticancer effects, this compound complexes exhibit antioxidant properties. The DPPH (Diphenyl picrylhydrazyl) assay has been employed to measure free radical scavenging activity. Results indicated that these complexes possess moderate to significant antioxidant activity, which may contribute to their overall biological efficacy .

The biological activity of this compound complexes can be attributed to several mechanisms:

- Chelation : The formation of stable metal-ligand complexes enhances bioavailability and interaction with biological targets.

- DNA Interaction : Intercalation into DNA structures leads to structural alterations and cleavage.

- Reactive Oxygen Species (ROS) : The generation of ROS upon interaction with cellular components contributes to oxidative stress in pathogens or cancer cells.

Propiedades

IUPAC Name |

dichlorochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWRJSSJWDOUSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Cr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-05-5 | |

| Record name | Chromium dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium(II) chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: The molecular formula of Chromium(II) chloride is CrCl2 and its molecular weight is 122.92 g/mol. []

A: Yes, spectroscopic studies, including UV-visible and infrared spectroscopy, have been conducted on Chromium(II) chloride and its complexes. These studies provide insights into the electronic structure and bonding characteristics of the compound. [, , , ] For instance, UV-visible spectroscopy is used to investigate the color changes associated with ligand coordination, while infrared spectroscopy helps to identify the presence of specific functional groups, such as metal-oxygen or metal-sulphur bonds in complexes. []

A: Chromium(II) chloride is highly hygroscopic and oxidizes rapidly, especially in the presence of moisture. [] It should be handled under an inert atmosphere (argon or nitrogen) to prevent oxidation. [, , ]

ANone: Chromium(II) chloride is a versatile reagent in organic synthesis, exhibiting unique reactivity profiles. Key catalytic applications include:

- Coupling Reactions: Chromium(II) chloride acts as a catalyst for coupling reactions between haloalkenes (or alkenyl triflates) and aldehydes, leading to the formation of allylic alcohols. [, , , , ] Notably, it promotes cross-pinacol-type coupling between α,β-unsaturated carbonyl compounds and aliphatic aldehydes. [, ] The reaction proceeds with varying diastereoselectivity depending on the substituents of the carbonyl compound. [] It is also employed in Nozaki-Hiyama reactions for the stereoselective synthesis of homoallylic alcohols. []

- Reduction Reactions: It acts as a powerful reducing agent for a variety of functional groups. This includes dehalogenation of allylic and benzylic halides, [, ] conversion of dibromocyclopropanes to allenes, [] and reduction of α-halo sulfides to yield hetero-substituted alkylchromium reagents. [] Furthermore, it is used in the reduction of nitro groups to oximes, as demonstrated with α-aryl, α,β-unsaturated nitroalkenes [] and nitro-steroids. [] Chromium(II) chloride also effectively reduces enediones to their corresponding dihydro-compounds. []

- Formation of Organochromium Reagents: Chromium(II) chloride facilitates the preparation and reaction of allylic chromium reagents. [, ] It readily reduces allylic halides, generating reactive allylic chromium species. [] These species readily react with aldehydes and ketones in a highly stereoselective and chemoselective manner. [] This approach proves particularly valuable in the asymmetric synthesis of complex molecules like (2R,3S)-3-hydroxy-2-hydroxymethylpyrrolidine. [] Notably, high threo selectivity is observed in reactions between aldehydes and 1-bromo-2-butene, attributed to a chair-like six-membered transition state. []

A: Chromium(II) chloride primarily functions by undergoing single-electron transfer processes. [, , , ] In coupling reactions, it acts as a reductant, generating reactive radical intermediates from organic halides. These radicals then participate in coupling with other substrates to form new carbon-carbon bonds. [] In the case of Chromium(II) chloride-Nickel(II) Chloride systems, Chromium(II) chloride reduces Nickel(II) to its low-valent active form, which then catalyzes the coupling. [] For reduction reactions, Chromium(II) chloride donates electrons to the substrate, facilitating bond cleavage or functional group transformations. []

A: Yes, computational studies, particularly density functional theory (DFT) calculations, have been employed to understand the mechanistic aspects of reactions involving Chromium(II) chloride. [] These studies provide valuable insights into the electronic structure of intermediates, transition states, and the factors governing reaction selectivity.

A: Chromium(II) chloride is soluble in water, forming a blue solution. [] While it is insoluble in alcohol and ether, its solubility in acetone is enhanced by the presence of small amounts of methanol. [] This observation suggests the formation of soluble complexes between Chromium(II) chloride and methanol in acetone. [] Another method for preparing a non-hydroxylic solution of Chromium(II) chloride involves dissolving chromium metal directly in tetrahydrofuran while passing gaseous hydrogen chloride. [] This approach avoids the use of protic solvents and allows for the preparation of Chromium(II) chloride solutions suitable for reactions sensitive to water or alcohols. []

A: Chromium(II) chloride should be handled with caution due to its hygroscopic and oxidizing nature. [] It should be used in a fume hood under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air. [, , ] Appropriate personal protective equipment, including gloves and eye protection, should always be worn when handling this compound.

ANone: Yes, depending on the specific application, several alternatives to Chromium(II) chloride exist:

- Manganese: Manganese, particularly in combination with a catalytic amount of lead, can be used as an alternative for promoting pinacol-type coupling reactions, albeit with a different selectivity profile compared to Chromium(II) chloride. [] This method tends to favor the formation of 1,6-diketones, which are dimers of the α,β-unsaturated ketone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.